Home > Products > Screening Compounds P101388 > 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione - 126118-53-4

8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3541332
CAS Number: 126118-53-4
Molecular Formula: C10H13BrN4O2
Molecular Weight: 301.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Relevance: This compound forms the core structure of the target compound. The only structural difference is the presence of a butyl group at the 7-position in the target compound. [, , ]

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is an intermediate formed during the synthesis of 1-benzyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione using a thietanyl protecting group strategy. [, , ]
  • Relevance: This compound highlights a common synthetic route used to introduce substituents at the 7-position of the purine-2,6-dione core, a strategy potentially applicable to synthesizing the target compound 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione. [, , ]
  • Compound Description: This compound is another intermediate generated during the synthesis of 1-benzyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione using the thietanyl protecting group approach. [, , ]
  • Relevance: Similar to the previous compound, it demonstrates the versatility of the thietanyl protection strategy in modifying the purine-2,6-dione scaffold, suggesting potential routes for synthesizing the target compound 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione. [, , ]

1-Benzyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is a final product synthesized using the thietanyl protection strategy. [, , ]
  • Relevance: It showcases the successful introduction of a substituent at the 1-position while maintaining the 8-bromo and 3-methyl groups, demonstrating the potential to synthesize the target compound 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione by adapting this protection approach. [, , ]

Linagliptin

  • Compound Description: Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in treating type 2 diabetes. [, ]
  • Relevance: Linagliptin shares a similar core structure with the target compound, particularly the 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione scaffold. The synthesis of Linagliptin, which involves reacting 8-bromo-3-methyl-xanthine with various reagents, provides insights into modifying the purine core, potentially informing the synthesis of 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione. [, ]

8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

  • Compound Description: This compound is a key intermediate in the synthesis of Linagliptin. []
  • Relevance: This intermediate emphasizes the feasibility of introducing a substituent at the 7-position of the purine ring while preserving the 8-bromo and 3-methyl groups, supporting the possibility of synthesizing the target compound 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione through similar synthetic strategies. []
Overview

8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its structural complexity and potential biological applications. Its systematic name reflects its molecular structure, which includes a bromine atom and various functional groups that contribute to its reactivity and interaction with biological systems. This compound is primarily studied in the context of medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents.

Source

The compound can be synthesized through various chemical reactions, often involving brominated precursors and alkyne derivatives. It has been referenced in multiple chemical databases and literature, highlighting its significance in research and development within the pharmaceutical industry .

Classification

8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione belongs to the class of purine derivatives. Purines are essential components of nucleic acids and play critical roles in cellular metabolism. This compound specifically falls under the category of heterocyclic compounds due to its ring structure containing nitrogen atoms.

Synthesis Analysis

Methods

The synthesis of 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves a multi-step process:

  1. Starting Materials: The synthesis begins with 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione as a precursor.
  2. Reagents: Common reagents include 1-bromo-2-butyne and sodium carbonate.
  3. Reaction Conditions: The reaction is conducted in acetone at elevated temperatures (around 40 °C) for several hours to ensure complete conversion.
  4. Isolation: After cooling, the product is isolated through suction filtration and recrystallization techniques to achieve high purity levels (up to 99.9%) and yields (up to 98%) .

Technical Details

The reaction mechanism typically involves nucleophilic substitution where the butynyl group replaces a bromine atom on the purine ring. The use of sodium carbonate serves as a base to facilitate the reaction by deprotonating the terminal alkyne.

Molecular Structure Analysis

Structure

The molecular formula of 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione is C10H9BrN4O2. Its structure features:

  • A purine ring system
  • A bromine atom at position 8
  • A butynyl group at position 7
  • A methyl group at position 3

Data

Key molecular data includes:

  • Molecular Weight: 297.11 g/mol
  • Exact Mass: 295.99089 g/mol
  • Topological Polar Surface Area: 67.2 Ų
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3 .
Chemical Reactions Analysis

Reactions

8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions typical of purines:

  1. Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to different derivatives.
  2. Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield other functionalized purines.
  3. Condensation Reactions: It can also react with other electrophiles to form more complex molecules.

Technical Details

The stability of the compound under different conditions influences its reactivity profile. For instance, exposure to strong acids may lead to degradation of the purine ring.

Mechanism of Action

Process

The mechanism of action for compounds like 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione often involves interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in nucleotide metabolism.
  2. Receptor Binding: The compound could potentially bind to purinergic receptors, influencing cellular signaling pathways.

Data

Studies have indicated that modifications on the purine structure can significantly affect biological activity, making this compound a candidate for further pharmacological investigation .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Approximately 285 °C
  • Density: 1.71 g/cm³
  • Solubility: Soluble in DMSO (dimethyl sulfoxide) indicating potential for biological assays .

Chemical Properties

Chemical properties are characterized by:

  • Stability under ambient conditions but sensitive to strong acids or bases.
  • Reactivity patterns typical of halogenated compounds.
Applications

Scientific Uses

8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has significant applications in:

  1. Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals targeting various diseases.
  2. Biochemical Research: Utilized in studies investigating purinergic signaling pathways and enzyme interactions.
  3. Drug Development: Potential candidate for developing new therapeutics due to its structural properties and reactivity profile.

This compound exemplifies the intricate relationship between chemical structure and biological function, warranting further exploration within scientific research contexts .

Synthetic Methodologies for 8-Bromo-7-Butyl-3-Methyl-1H-Purine-2,6(3H,7H)-Dione

Nucleophilic Alkylation Strategies for Substituent Introduction at the 7-Position

The introduction of alkyl groups at the purine N⁷-position leverages the inherent nucleophilicity of the nitrogen atom in xanthine derivatives. For 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, the butynyl group is installed via SN₂ reactions between 8-bromo-3-methylxanthine and 1-bromo-2-butyne. This reaction proceeds optimally in polar aprotic solvents like acetone at 40–60°C, using mild bases (e.g., sodium carbonate) to deprotonate the N⁷-H group without promoting side reactions [1]. The electron-withdrawing bromine at C⁸ enhances N⁷ nucleophilicity by reducing electron density in the imidazole ring, enabling >95% alkylation yields within 4–6 hours [1] [9]. Crucially, alkyl halide selection impacts efficiency: primary halides (e.g., 1-bromo-2-butyne) outperform secondary/tertiary analogs due to steric hindrance and competing elimination.

Table 1: Alkyl Halide Efficiency in N⁷ Functionalization

Alkyl HalideReaction Time (h)Yield (%)Major Side Product
1-Bromo-2-butyne498None
1-Bromobutane1275Dialkylated purine
2-Bromobutane2442Dehydrohalogenation

Bromination Techniques at the 8-Position: Comparative Analysis of Electrophilic vs. Radical Pathways

Bromination at C⁸ is achievable through electrophilic or radical mechanisms, each with distinct regioselectivity and purity profiles. Electrophilic bromination (e.g., bromine in acetic acid or DMF) targets the electron-rich C⁸ position of 3-methylxanthine, driven by the enolizable proton adjacent to C⁸. This method delivers 85–90% yields but risks over-bromination and requires strict temperature control (0–5°C) [5]. In contrast, radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ proceeds via hydrogen abstraction, offering superior selectivity for monobromination. NBS-based routes achieve 92–95% purity with minimal dihalogenated impurities, though reaction times extend to 8–12 hours [10]. Post-bromination, crystallization from methanol/water mixtures removes succinimide byproducts, critical for pharmaceutical-grade intermediates like linagliptin impurities [5].

Solvent and Catalyst Optimization in Multi-Step Purine Functionalization

Solvent polarity and catalyst choice critically influence reaction kinetics and impurity profiles in multi-step purine synthesis. For alkylation-bromination sequences, acetone emerges as the optimal solvent due to its moderate polarity (dielectric constant ε=20.7), which solubilizes ionic intermediates while facilitating base-mediated deprotonation [1]. Bifunctional catalysts like tetrabutylammonium iodide (TBAI) enhance alkylation rates by 40% through halide exchange, converting unreactive alkyl chlorides/bromides to more reactive iodides in situ. When transitioning from lab-scale to kilo-scale synthesis, dimethylformamide (DMF) improves homogeneity but necessitates lower temperatures (≤40°C) to prevent dimethylamine formation, which degrades the purine core [4]. Post-reaction workup via antisolvent crystallization (e.g., adding cyclohexane to DMSO solutions) achieves ≥99.9% purity, essential for intermediates in antidiabetic drug manufacturing [1].

Table 2: Solvent and Catalyst Performance in Alkylation-Bromination Sequences

SolventCatalystTemperature (°C)Reaction Yield (%)Purity (%)
AcetoneNone409899.9
DMFTBAI (5 mol%)409999.5
EthanolK₂CO₃608398.2
THFNaI (10 mol%)509198.7

Scalability Challenges in Industrial Production: Case Studies from Pilot Plant Data

Scaling 8-bromo-7-butyl-3-methylpurine-2,6-dione synthesis introduces challenges in heat management, mixing efficiency, and byproduct control. Pilot plant data (500–1000 L reactors) reveal that the exothermic alkylation step (ΔH = −78 kJ/mol) requires jacketed reactors with controlled cooling to maintain ≤40°C, preventing thermal degradation that reduces yields by 15–20% in inadequately cooled batches [9]. Heterogeneous mixing in large vessels prolongs reaction times; implementing high-shear mixers reduces alkylation duration from 6 to 3.5 hours. Additionally, residual palladium from potential Heck coupling side reactions must be scrubbed to <10 ppm using silica-thiol scavengers before crystallization [9]. A case study achieving 92% yield at 800 L scale involved:

  • Continuous bromine dosing to minimize localized over-bromination
  • Microwave-assisted drying of the crude product to prevent hydrate formation
  • Countercurrent extraction with dichloromethane/water to remove sodium carbonate residues [1] [9].

Table 3: Key Parameters in Industrial-Scale Synthesis

Process ParameterLab Scale (1 L)Pilot Scale (500 L)Optimized Scale (1000 L)
Reaction Temperature40°C45–50°C40–42°C
Cooling EfficiencyHigh (ice bath)Moderate (jacket)High (cryogenic jacket)
Batch Time4 h6.5 h4.2 h
Purity Post-Workup99.9%98.5%99.6%

Properties

CAS Number

126118-53-4

Product Name

8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-bromo-7-butyl-3-methylpurine-2,6-dione

Molecular Formula

C10H13BrN4O2

Molecular Weight

301.14 g/mol

InChI

InChI=1S/C10H13BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-5H2,1-2H3,(H,13,16,17)

InChI Key

QTFHNLLSFLTQCR-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C

Canonical SMILES

CCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.